molecular formula C7H6O4 B12882000 Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)- CAS No. 31934-89-1

Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-

Katalognummer: B12882000
CAS-Nummer: 31934-89-1
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: HXXINAAENBITMD-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid typically involves the condensation of 4-methyl-5-oxo-2-furaldehyde with acetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot multicomponent reaction, which is a more efficient and scalable method. This approach combines the starting materials in a single reaction vessel, reducing the need for multiple purification steps and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. Additionally, it may exert its effects by binding to enzymes or receptors involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Eigenschaften

CAS-Nummer

31934-89-1

Molekularformel

C7H6O4

Molekulargewicht

154.12 g/mol

IUPAC-Name

(2E)-2-(4-methyl-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C7H6O4/c1-4-2-5(3-6(8)9)11-7(4)10/h2-3H,1H3,(H,8,9)/b5-3+

InChI-Schlüssel

HXXINAAENBITMD-HWKANZROSA-N

Isomerische SMILES

CC1=C/C(=C\C(=O)O)/OC1=O

Kanonische SMILES

CC1=CC(=CC(=O)O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.